molecular formula C3H7BF3K B1401160 Potassium trifluoro(propyl)boranuide CAS No. 897067-94-6

Potassium trifluoro(propyl)boranuide

Cat. No.: B1401160
CAS No.: 897067-94-6
M. Wt: 149.99 g/mol
InChI Key: UICGOEGLXMDRPY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Potassium trifluoro(propyl)boranuide, also known as Potassium vinyltrifluoroborate , is a type of organoboron compound . The primary targets of this compound are organic compounds in synthesis reactions . It is often used to add vinyl functional groups to aromatic rings through Suzuki coupling .

Mode of Action

This compound interacts with its targets by acting as a catalyst in organic synthesis reactions . It facilitates the addition of vinyl functional groups to aromatic rings, a common process in organic and medicinal synthesis .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds between a boron compound and a halide .

Pharmacokinetics

It is known to be stable under normal temperatures and can dissolve quickly in water .

Result of Action

The result of this compound’s action is the formation of new organic compounds with vinyl functional groups . For example, it is used as a catalyst in the synthesis of (+)-trifluoromethanol (V099010), a natural anti-tumor product .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and moisture. It is stable under normal temperatures and can dissolve quickly in water . It is also sensitive to strong acids, strong bases, and flammable substances, and should be stored away from these materials to prevent accidental reactions . Safety measures, such as wearing protective gloves and glasses, should be taken when handling this compound due to its irritant properties .

Biochemical Analysis

Biochemical Properties

Potassium trifluoro(propyl)boranuide plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. The compound acts as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. This compound is moisture- and air-stable, making it suitable for use under oxidative conditions . Its interactions with biomolecules are primarily through the formation of covalent bonds, which facilitate the transfer of functional groups in biochemical reactions.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in cross-coupling reactions allows it to modify cellular components, leading to changes in cell function. For instance, this compound can alter the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, its interaction with cell signaling molecules can modulate signal transduction pathways, influencing cell behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the nature of the biomolecule involved. This compound can act as a catalyst in various biochemical reactions, facilitating the transfer of functional groups and altering the activity of enzymes . The compound’s ability to modify gene expression is also linked to its interaction with transcription factors and other regulatory proteins, which can influence the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability under various conditions, but it can degrade over extended periods. Studies have shown that this compound remains stable for up to six months when stored at -80°C and for up to one month when stored at -20°C . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate biochemical reactions without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on cellular function. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in Suzuki-Miyaura cross-coupling reactions highlights its importance in the synthesis of complex organic molecules . This compound can influence metabolic flux and metabolite levels by modifying the activity of enzymes involved in metabolic pathways. Its interactions with cofactors can also affect the efficiency of these biochemical reactions, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . This compound’s ability to form covalent bonds with biomolecules allows it to be efficiently transported and distributed within cells, ensuring its availability for biochemical reactions. The compound’s distribution within tissues is also influenced by its interactions with extracellular matrix components and cell surface receptors.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization signals ensure that this compound is present in the appropriate cellular environment for its biochemical activity. The compound’s subcellular localization can also influence its interactions with biomolecules, affecting its role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(propyl)boranuide can be synthesized through several methods. One common approach involves the reaction of a boronic acid or boronate ester with potassium fluoride in the presence of a suitable solvent . This method is advantageous due to its simplicity and high yield. Another method involves the use of potassium bitartrate and a boron-containing precursor, which provides a non-etching and scalable route to the desired product .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(propyl)boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate cross-coupling reactions. Conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from reactions involving this compound are often complex organic molecules, such as biaryl compounds, which are valuable in pharmaceuticals and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(propyl)boranuide is unique due to its specific alkyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over reaction outcomes is required .

Properties

IUPAC Name

potassium;trifluoro(propyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BF3.K/c1-2-3-4(5,6)7;/h2-3H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICGOEGLXMDRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897067-94-6
Record name potassium trifluoro(propyl)boranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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